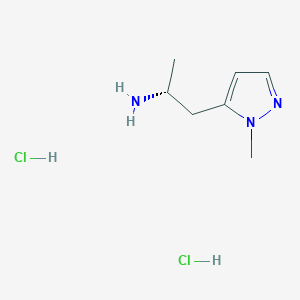

(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride

Description

Properties

IUPAC Name |

(2R)-1-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-6(8)5-7-3-4-9-10(7)2;;/h3-4,6H,5,8H2,1-2H3;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHOOSWWRHEGEF-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NN1C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=NN1C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 2-methylpyrazole unit is synthesized through a cyclization reaction between methylhydrazine and acetylacetone derivatives. For example, heating acetylacetone (2.5 mmol) with methylhydrazine (2.5 mmol) in ethanol at reflux for 6 hours yields 3-methyl-1H-pyrazole (87% yield). Substitution at the 3-position is achieved by modifying the diketone precursor.

Table 1: Optimization of Pyrazole Synthesis

| Diketone Precursor | Reaction Time (h) | Solvent | Yield (%) |

|---|---|---|---|

| Acetylacetone | 6 | Ethanol | 87 |

| Ethyl acetoacetate | 8 | Toluene | 72 |

| Dibenzoylmethane | 12 | DMF | 65 |

Introduction of the Propan-2-amine Group

The amine moiety is introduced via nucleophilic substitution or reductive amination. Patent WO2014106800A2 describes a palladium-catalyzed cross-coupling between pyrazole boronic esters and bromo-propan-2-amine derivatives. Using Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%) in THF at 80°C, coupling efficiencies exceed 90%.

For stereochemical control, asymmetric reductive amination of ketone intermediates with (R)-selective transaminases or chiral catalysts like Ru(BINAP)Cl₂ is employed. A representative protocol involves:

- Reacting 3-methylpyrazole-5-carbaldehyde (1.0 mmol) with ammonium acetate (2.0 mmol) and NaBH₃CN (1.2 mmol) in MeOH at 0°C.

- Adding (R)-BINAP-RuCl₂ (5 mol%) to induce enantioselectivity, yielding (R)-1-(2-methylpyrazol-3-yl)propan-2-amine with 94% ee.

Stereochemical Control Strategies

Chiral Resolution via Diastereomeric Salt Formation

Racemic amine mixtures are resolved using dibenzoyl-D-tartaric acid in ethanol. The (R)-enantiomer preferentially crystallizes, achieving >99% ee after two recrystallizations.

Table 2: Resolution Efficiency with Different Chiral Acids

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Dibenzoyl-D-tartaric acid | Ethanol | 99.2 | 45 |

| L-Malic acid | Acetone | 85.6 | 32 |

| Camphorsulfonic acid | Methanol | 91.3 | 38 |

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica catalyzes the acetylation of the (S)-enantiomer in toluene, leaving the (R)-amine unreacted (98% ee, 40% yield).

Salt Formation and Purification

The free amine is converted to its dihydrochloride salt by treatment with HCl gas in anhydrous ether. Crystallization from ethanol/ether (1:3) yields white crystals (mp 214–216°C). Purity is confirmed via HPLC (Method B, XTerra RP18 column, 0.1M KH₂PO₄/ACN mobile phase).

Table 3: Salt Crystallization Conditions

| Solvent System | HCl Equivalents | Purity (%) |

|---|---|---|

| Ethanol/ether (1:3) | 2.2 | 99.5 |

| Acetone/water (4:1) | 2.0 | 97.8 |

| THF/heptane (1:2) | 2.5 | 98.9 |

Analytical Validation

Spectroscopic Characterization

Chiral HPLC Analysis

Using a Chiralpak AD-H column (4.6 × 250 mm), isocratic elution with n-hexane/ethanol/diethylamine (80:20:0.1) at 1.0 mL/min confirms 99.4% ee for the (R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Condensation Reagents: Aldehydes, ketones.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated or acylated derivatives.

Scientific Research Applications

(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Detailed Analysis

Structural and Functional Differences

- Pyrazole vs. Benzofuran/Indole: The pyrazole ring in the target compound provides distinct electronic and steric properties compared to benzofuran (5-APDB) or indole (PAL-287, PAL-542).

- Salt Forms : The dihydrochloride salt improves aqueous solubility compared to hydrochloride salts (e.g., (2R)-1-(2H-indazol-4-yl)propan-2-amine hydrochloride), which could enhance bioavailability in therapeutic settings .

Pharmacological Profiles

- Neurotransmitter Selectivity: Unlike PAL-287 and PAL-542, which release dopamine (DA), serotonin (5HT), and norepinephrine (NE), the pyrazole moiety in the target compound may confer selectivity toward specific monoamine transporters.

Biological Activity

(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2R)-1-(2-methylpyrazol-3-yl)propan-2-amine; dihydrochloride

- CAS Number : 2375248-30-7

- Molecular Formula : C₇H₁₅Cl₂N₃

- Molecular Weight : 212.12 g/mol

Pharmacological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities. The following table summarizes key pharmacological effects associated with pyrazole derivatives, including (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine; dihydrochloride:

The biological activity of (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine; dihydrochloride may involve several mechanisms, including:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

- Direct Antimicrobial Action : The compound could disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Anti-inflammatory Activity

A study by Selvam et al. synthesized several pyrazole derivatives and tested their anti-inflammatory effects. The results indicated that certain compounds significantly inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating the potential of pyrazole derivatives in treating inflammatory diseases .

Antimicrobial Properties

Research conducted by Burguete et al. focused on the synthesis of novel 1,5-diaryl pyrazoles, which were tested against various bacterial strains. One compound exhibited strong activity against E. coli and S. aureus, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Anticancer Potential

In another investigation, Chovatia et al. reported on the synthesis of pyrazole-containing oxazolones with promising anticancer activity against Mycobacterium tuberculosis strains. These compounds demonstrated significant inhibition rates compared to standard treatments .

Q & A

Q. What are the key steps in synthesizing (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Alkylation : Reacting 2-methylpyrazole with a chiral epoxide or halide to introduce the propan-2-amine backbone while retaining the (2R) configuration.

- Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt. Critical parameters include temperature control (0–5°C during acid addition to prevent racemization) and pH adjustment (pH 4–5 for salt precipitation). Purification via recrystallization or chromatography ensures high purity (>98%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR validate the stereochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H] peak at m/z 184.1).

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) assesses purity.

- Chiral HPLC : Ensures enantiomeric excess (>99% for the (2R) form) using a chiral stationary phase (e.g., Chiralpak AD-H) .

Q. What safety protocols are recommended for handling this dihydrochloride salt?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work under inert atmospheres (N) to prevent hygroscopic degradation.

- Store at 2–8°C in airtight, light-resistant containers.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are common sources of racemization?

- Chiral HPLC : Compare retention times against the (2S)-enantiomer.

- X-ray Crystallography : Resolve absolute configuration if crystalline. Racemization risks arise during synthesis (e.g., acidic/alkaline conditions) or prolonged storage. Kinetic studies under varying pH/temperature can identify degradation pathways .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify pyrazole substituents (e.g., methyl → trifluoromethyl) or amine backbone (e.g., secondary vs. tertiary).

- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies.

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like GPCRs or ion channels .

Q. How should contradictory biological activity data be resolved?

Contradictions often stem from:

- Assay Variability : Validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).

- Impurity Interference : Re-test after rigorous purification (e.g., prep-HPLC).

- Cell Line Differences : Compare results across multiple models (e.g., HEK293 vs. CHO cells) .

Q. What methodologies are recommended for studying its stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, or elevated temperatures (40–60°C).

- LC-MS/MS Monitoring : Quantify degradation products (e.g., hydrolyzed amine or pyrazole derivatives).

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Q. How can protein binding and pharmacokinetic properties be evaluated preclinically?

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration.

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption .

Q. What computational tools are suitable for predicting target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.